2-Deoxy-2-fluoro-D-glucose-13C,d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

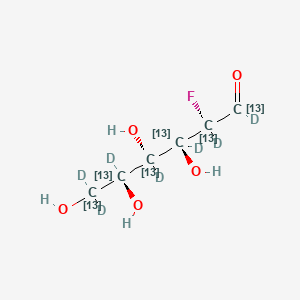

2-Deoxy-2-fluoro-D-glucose-13C,d7 is a stable isotope-labeled derivative of 2-deoxy-2-fluoro-D-glucose (FDG), a well-characterized glucose analog used extensively in positron emission tomography (PET) imaging . The compound incorporates seven deuterium atoms (d7) and a carbon-13 (13C) isotope, enabling precise metabolic tracing and enhanced stability in studies of glycolysis, enzyme kinetics, and cellular uptake mechanisms . Unlike non-isotopic FDG, which is radiolabeled with fluorine-18 ([18F]FDG) for clinical PET imaging, the 13C and deuterium substitutions in this compound make it suitable for non-radioactive applications, such as mass spectrometry-based metabolomics and isotope dilution assays .

Key properties:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 typically involves multiple steps:

Starting Material: The process begins with a glucose derivative, often methyl alpha-D-glucopyranoside.

Fluorination: The hydroxyl group at the second carbon position is replaced with a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Deuteration: The hydrogen atoms are replaced with deuterium. This step often involves the use of deuterated reagents or solvents.

Carbon-13 Labeling: The incorporation of carbon-13 can be done using carbon-13 labeled precursors during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-D-glucose-13C,d7 can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the glucose backbone.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like glucosidases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-Deoxy-2-fluoro-D-glucose-13C,d7 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.

Biology: Helps in studying cellular uptake and utilization of glucose.

Medicine: Employed in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.

Industry: Used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C,d7 involves its uptake by glucose transporters in cells. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, leading to its accumulation in cells. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound can be visualized to identify areas of high metabolic activity.

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-glucose ([18F]FDG)

- Molecular formula : C6H11FO5 (radiolabeled with [18F]).

- Mechanism : Transported via glucose transporters (GLUTs) and phosphorylated by hexokinase to FDG-6-phosphate, which accumulates in highly glycolytic cells (e.g., tumors) .

- Applications : Gold standard for PET imaging in oncology, neurology, and cardiology .

- Key difference : While [18F]FDG relies on radioactive decay for detection, 2-Deoxy-2-fluoro-D-glucose-13C,d7 uses stable isotopes for long-term metabolic studies without radiation exposure .

2-Deoxy-D-glucose (2-DG)

- Molecular formula : C6H12O4.

- Mechanism : Competes with glucose for hexokinase-mediated phosphorylation but lacks a fluorine substitution, reducing its metabolic trapping efficiency compared to FDG .

- Applications : Glycolysis inhibition studies and antiviral research .

- Key difference : 2-DG lacks fluorine and isotopic labels, limiting its utility in tracer studies compared to 13C,d7-labeled analogs .

2-Deoxy-2-fluoro-D-glucose-13C6

- Molecular formula : 13C6H11FO5 (uniformly labeled with 13C at all six carbons).

- Mechanism : Functions similarly to FDG but allows 13C tracing via NMR or LC-MS for pathway flux analysis .

- Applications : Quantitative metabolomics and isotope-resolved metabolic profiling .

- Key difference : The absence of deuterium in 13C6-labeled FDG reduces its utility in studies requiring hydrogen-deuterium exchange stability .

2-Deoxy-D-glucose-1-13C

- Molecular formula : 13CC5H12O5 (13C label at the C1 position).

- Mechanism : Tracks glucose metabolism at the C1 position, often used in glycolysis and pentose phosphate pathway studies .

- Applications : Isotope-specific metabolic tracing in cell cultures .

- Key difference: Limited isotopic labeling (single 13C) compared to the multi-labeled 13C,d7 variant, which provides broader metabolic insights .

2-Deoxy-2-fluoro-gluconic Acid

- Molecular formula : C6H10FO6.

- Mechanism : Oxidative metabolite of FDG, identified via HPLC-MS/MS with characteristic neutral losses (H2O and HF) .

- Applications : Biomarker for FDG degradation and oxidative metabolism .

- Key difference : Represents a downstream metabolite rather than a tracer, unlike 13C,d7-FDG .

Data Tables

Table 1. Structural and Functional Comparison of FDG Analogs

Table 2. Stability and Detection Methods

| Compound | Stability Advantage | Detection Method |

|---|---|---|

| This compound | Enhanced deuterium stability | LC-MS, NMR |

| [18F]FDG | Short half-life (110 min) | PET/CT (gamma detection) |

| 2-Deoxy-2-fluoro-D-glucose-13C6 | 13C enrichment | NMR, isotope ratio MS |

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |

InChI Key |

AOYNUTHNTBLRMT-VVZLUFAVSA-N |

Isomeric SMILES |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.